N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide
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Overview
Description
N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group attached to a pyrazole ring, and a thiophenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the methoxybenzyl group. One common method involves the reaction of 3-methoxybenzylamine with 4-chloropyrazole in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-methoxybenzyl)-4-chloropyrazole, which is then reacted with thiophenesulfonamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
N~2~-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can be compared with other similar compounds, such as:
25I-NBOMe: A psychoactive compound with a methoxybenzyl group.
25B-NBOMe: Another psychoactive compound with similar structural features.
25C-NBOMe: Known for its potent effects on serotonin receptors
These compounds share structural similarities but differ in their specific functional groups and biological activities. N2-[1-(3-METHOXYBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is unique due to its thiophenesulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O3S2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-21-14-5-2-4-12(8-14)10-18-11-13(9-16-18)17-23(19,20)15-6-3-7-22-15/h2-9,11,17H,10H2,1H3 |
InChI Key |
MJJHONRGIUTRFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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